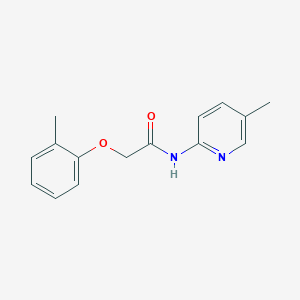![molecular formula C19H23ClN2O2 B310312 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B310312.png)
2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important metabolic regulator that plays a key role in maintaining cellular energy balance. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cancer.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. This leads to the phosphorylation and activation of downstream targets such as acetyl-CoA carboxylase (ACC) and endothelial nitric oxide synthase (eNOS). Activation of ACC leads to inhibition of fatty acid synthesis and stimulation of fatty acid oxidation, while activation of eNOS leads to increased nitric oxide production and vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. It also stimulates mitochondrial biogenesis and improves mitochondrial function. In addition, this compound has been shown to reduce inflammation and oxidative stress in various tissues. These effects are thought to contribute to the therapeutic potential of this compound in metabolic disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide is its specificity for AMPK activation. It has been shown to activate AMPK without affecting other kinases or signaling pathways. This makes it a useful tool for studying the role of AMPK in various cellular processes. However, this compound has a relatively short half-life and can be rapidly metabolized in vivo. This can limit its effectiveness in animal studies and clinical trials.
Direcciones Futuras
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide. One area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders and cancer. This compound has been shown to synergize with other AMPK activators and insulin sensitizers to improve metabolic outcomes. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. Another area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. This could lead to the development of more effective and safer drugs for the treatment of metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide involves the reaction of 4-chlorophenol with 4-diethylamino-2-methylbenzaldehyde to form 4-(diethylamino)-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form this compound. The overall yield of the synthesis is around 10%.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cancer. It has been shown to activate AMPK in various cell types and tissues, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C19H23ClN2O2 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)16-8-11-18(14(3)12-16)21-19(23)13-24-17-9-6-15(20)7-10-17/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Clave InChI |
NKICUOZFDGXZBT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















